Pyridine vs. Benzene Core: Enhanced H-Bond Acceptor Capacity and Polarity
The target compound incorporates a pyridine nitrogen at the 4-position of the imidazo core, resulting in distinct physicochemical properties compared to the benzimidazole analog 1-methyl-2-(allyloxy)-1H-benzimidazole. PubChem-computed descriptors indicate the target possesses three H-bond acceptors (vs. two for the benzimidazole), a larger TPSA of 39.9 Ų (vs. ~31.0 Ų for the benzimidazole), and a lower XLogP3 of 1.7 (vs. ~2.5 for the benzimidazole) [1]. This translates to a 0.8 log unit increase in hydrophilicity and a ~29% expanded polar surface area, both of which materially affect solubility and kinase hinge-binding hydrogen-bond geometry [2].
| Evidence Dimension | Physicochemical properties (TPSA, XLogP3, HBA count) |
|---|---|
| Target Compound Data | TPSA 39.9 Ų; XLogP3 1.7; HBA 3; HBD 0 |
| Comparator Or Baseline | 1-methyl-2-(allyloxy)-1H-benzimidazole (TPSA ~31.0 Ų; XLogP3 ~2.5; HBA 2; HBD 0) |
| Quantified Difference | ΔTPSA = +8.9 Ų (+29%); ΔXLogP3 = -0.8 log units; ΔHBA = +1 acceptor |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem 2021 release) for TPSA; XLogP3 3.0 for logP |
Why This Matters
The additional H-bond acceptor and higher polarity of the imidazo[4,5-b]pyridine core can strengthen kinase hinge-region interactions and improve aqueous solubility, factors that directly impact screening hit rates and lead optimization outcomes.
- [1] PubChem Compound Summary CID 126954771. (2025). 3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine: Computed Properties. National Center for Biotechnology Information. View Source
- [2] Tintori, C., et al. (2018). Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. Bioorganic & Medicinal Chemistry, 26(20), 5510–5530. View Source
